molecular formula C21H21N3O2S2 B322203 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea

1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea

Cat. No.: B322203
M. Wt: 411.5 g/mol
InChI Key: CCGOLWLWLUHSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea is a complex organic compound with a unique structure that includes both sulfonamide and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with 4-chlorobenzenesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the thiourea group can form strong hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea is unique due to the presence of both sulfonamide and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and interactions compared to its similar counterparts .

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

1-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C21H21N3O2S2/c1-15-12-16(2)14-19(13-15)24-28(25,26)20-10-8-18(9-11-20)23-21(27)22-17-6-4-3-5-7-17/h3-14,24H,1-2H3,(H2,22,23,27)

InChI Key

CCGOLWLWLUHSGR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C

Origin of Product

United States

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